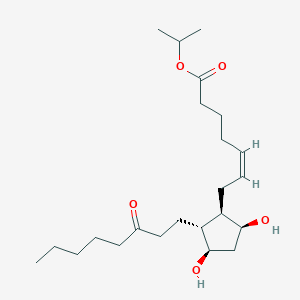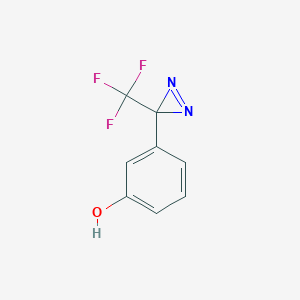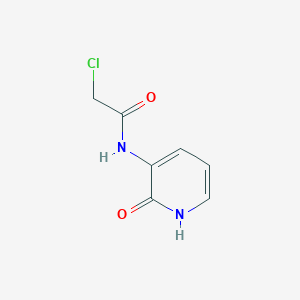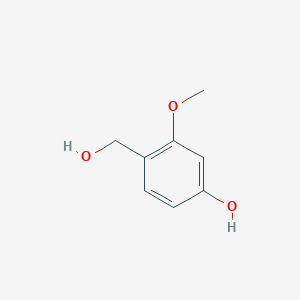![molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8](/img/structure/B172814.png)
Methyl 2-[4-(aminomethyl)phenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a white crystalline powder with a molecular weight of 277.33 g/mol. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.
作用机制
Methyl 2-[4-(aminomethyl)phenyl]benzoate acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in an increase in fluorescence intensity. The mechanism of this compound's binding to metal ions is based on the chelation of the metal ion by the amino and carboxylic groups of this compound.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-[4-(aminomethyl)phenyl]benzoate in laboratory experiments is its high sensitivity and selectivity for metal ion detection. This compound is also easy to synthesize and has a low cost. However, this compound has some limitations, such as its low solubility in water, which can affect its performance in some experiments.
未来方向
There are several future directions for the research on Methyl 2-[4-(aminomethyl)phenyl]benzoate. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. This compound can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, the synthesis of this compound derivatives with improved solubility and selectivity for metal ions can be explored.
科学研究应用
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis for the preparation of various compounds such as peptides, amides, and esters. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
属性
| 133052-21-8 | |
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
methyl 2-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3 |
InChI 键 |
LTSYIBPODUDLIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
同义词 |
4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
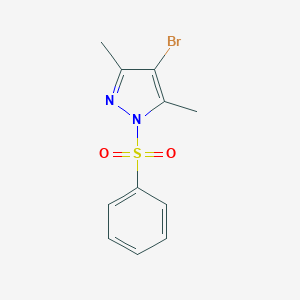

![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
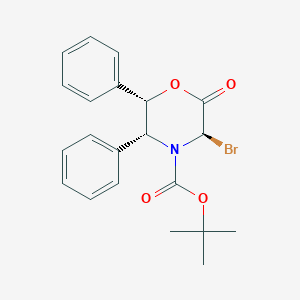



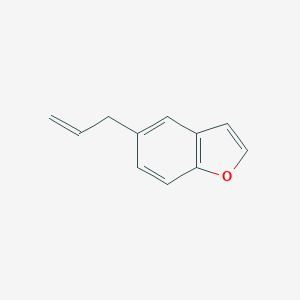
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
